Cas no 385384-24-7 (methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate)
![methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate structure](https://de.kuujia.com/scimg/cas/385384-24-7x500.png)
385384-24-7 structure
Produktname:methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate
methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate
- Daphnicyclidin D
- [ "" ]
- 385384-24-7
- AKOS040761568
- Methyl (2S,3R,5R,6S,10S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.15,19.02,10.03,8.017,20]henicosa-1(19),13(20),17-triene-18-carboxylate
- CS-0129800
-
- Inchi: InChI=1S/C23H27NO4/c1-11-9-24-10-12-4-5-15-17-13(6-7-28-15)18(22(26)27-3)19-20(17)23(12,2)16(24)8-14(11)21(19)25/h11-12,14,16H,4-10H2,1-3H3/t11-,12-,14-,16-,23-/m1/s1
- InChI-Schlüssel: DTNVJGYTJYNCDT-UHCAAFETSA-N
- Lächelt: COC(=O)C1=C2CCOC3=C2C2=C1C(=O)C1CC4N(CC(CC3)C24C)CC1C |c:4,9,12|
Berechnete Eigenschaften
- Genaue Masse: 381.19400
- Monoisotopenmasse: 381.19400834g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 2
- Komplexität: 925
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topologische Polaroberfläche: 55.8Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 550.4±50.0 °C at 760 mmHg
- Flammpunkt: 286.7±30.1 °C
- Löslichkeit: Insuluble (6.9E-3 g/L) (25 ºC),
- PSA: 55.84000
- LogP: 2.71770
- Dampfdruck: 0.0±1.5 mmHg at 25°C
methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate Sicherheitsinformationen
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3763-5 mg |
Daphnicyclidin D |
385384-24-7 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
TargetMol Chemicals | TN3763-1 mL * 10 mM (in DMSO) |
Daphnicyclidin D |
385384-24-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
TargetMol Chemicals | TN3763-5mg |
Daphnicyclidin D |
385384-24-7 | 5mg |
¥ 4420 | 2024-07-20 | ||
A2B Chem LLC | AF87135-5mg |
Daphnicyclidin D |
385384-24-7 | 97.0% | 5mg |
$785.00 | 2024-04-20 | |
TargetMol Chemicals | TN3763-1 ml * 10 mm |
Daphnicyclidin D |
385384-24-7 | 1 ml * 10 mm |
¥ 4520 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3763-1 mg |
Daphnicyclidin D |
385384-24-7 | 1mg |
¥2835.00 | 2022-04-26 | ||
A2B Chem LLC | AF87135-1mg |
Daphnicyclidin D |
385384-24-7 | 97 | 1mg |
$599.00 | 2024-04-20 |
methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate Verwandte Literatur
-
1. Book reviews
-
2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
385384-24-7 (methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate) Verwandte Produkte
- 1869416-63-6(Benzeneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-2-methoxy-)
- 256390-71-3(L-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-5-[(methylsulfonyl)oxy]-, phenylmethyl ester)
- 3999-78-8(3-ethyl-5-methyl-Pyridine)
- 330792-80-8(Benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate)
- 2228378-95-6(1-(4-chloro-2-fluoropyridin-3-yl)-4,4-difluorocyclohexylmethanamine)
- 2089649-38-5(Tert-butyl 3-oxo-4-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxylate)
- 2137540-40-8(5-(3-Methyl-1,2-oxazol-5-yl)thiophene-2-carbaldehyde)
- 1944-80-5(Pentadecyltriphenylphosphonium Bromide)
- 946368-98-5(methyl 3-({(3,4-dimethylphenyl)carbamoylmethyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate)
- 923194-44-9(N-ethyl-2-{2-(phenylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide)
Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:385384-24-7)Daphnicyclidin D

Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung